molecular formula C13H16N2O2S B12688835 3-Allyl-5-[(1-methylpyrrolidin-2-ylidene)ethylidene]-2-thioxooxazolidin-4-one CAS No. 93839-23-7

3-Allyl-5-[(1-methylpyrrolidin-2-ylidene)ethylidene]-2-thioxooxazolidin-4-one

Cat. No.: B12688835
CAS No.: 93839-23-7
M. Wt: 264.35 g/mol
InChI Key: MIMXHVDWSFTTPH-NAKBGQTNSA-N
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Description

3-Allyl-5-[(1-methylpyrrolidin-2-ylidene)ethylidene]-2-thioxooxazolidin-4-one is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Allyl-5-[(1-methylpyrrolidin-2-ylidene)ethylidene]-2-thioxooxazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in the synthesis include allyl bromide, methylpyrrolidine, and thiourea. The reaction conditions often involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, yield, and purity, ensuring that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Allyl-5-[(1-methylpyrrolidin-2-ylidene)ethylidene]-2-thioxooxazolidin-4-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, acids, bases, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alcohols.

Scientific Research Applications

3-Allyl-5-[(1-methylpyrrolidin-2-ylidene)ethylidene]-2-thioxooxazolidin-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Allyl-5-[(1-methylpyrrolidin-2-ylidene)ethylidene]-2-thioxooxazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Allyl-5-[(1-methylpyrrolidin-2-ylidene)ethylidene]-2-oxooxazolidin-4-one
  • 3-Allyl-5-[(1-methylpyrrolidin-2-ylidene)ethylidene]-2-thioxooxazolidin-4-thione

Uniqueness

Compared to similar compounds, 3-Allyl-5-[(1-methylpyrrolidin-2-ylidene)ethylidene]-2-thioxooxazolidin-4-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

93839-23-7

Molecular Formula

C13H16N2O2S

Molecular Weight

264.35 g/mol

IUPAC Name

(5E)-5-[(2Z)-2-(1-methylpyrrolidin-2-ylidene)ethylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-oxazolidin-4-one

InChI

InChI=1S/C13H16N2O2S/c1-3-8-15-12(16)11(17-13(15)18)7-6-10-5-4-9-14(10)2/h3,6-7H,1,4-5,8-9H2,2H3/b10-6-,11-7+

InChI Key

MIMXHVDWSFTTPH-NAKBGQTNSA-N

Isomeric SMILES

CN\1CCC/C1=C/C=C/2\C(=O)N(C(=S)O2)CC=C

Canonical SMILES

CN1CCCC1=CC=C2C(=O)N(C(=S)O2)CC=C

Origin of Product

United States

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